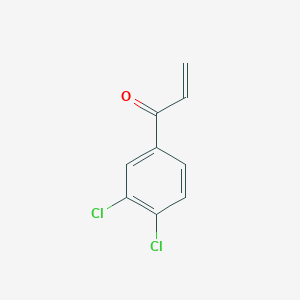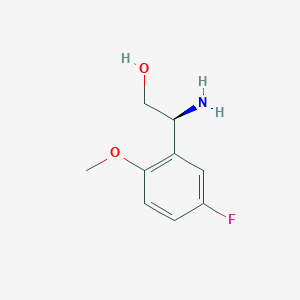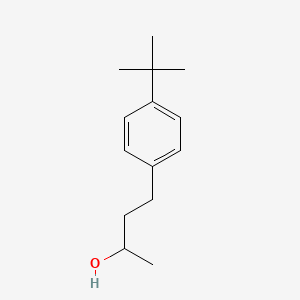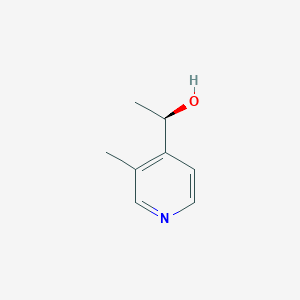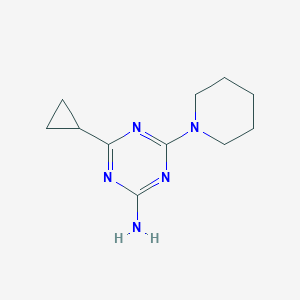
4-Cyclopropyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves nucleophilic substitution reactions on cyanuric chloride. Specific synthetic protocols have been developed to prepare symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. These substitutions occur via sequential nucleophilic attacks on the C-Cl bond, leading to C-O, C-N, and C-S bonds .
Reaction Conditions::- The substitution of Cl by primary amines (m and y positions) can be achieved by refluxing a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .
Industrial Production:: While specific industrial production methods for this compound are not widely documented, its synthesis can be adapted for large-scale production.
Analyse Chemischer Reaktionen
4-Cyclopropyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine can undergo various reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes could modify its structure.
Substitution: Nucleophilic substitution reactions are key for its synthesis.
Common Reagents: Amines, chlorinating agents, and solvents.
Major Products: The specific products depend on the substituents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Hexamethylmelamine (HMM) and related derivatives exhibit antitumor properties against lung, breast, and ovarian cancers.
Chemistry: It serves as a building block for designing novel compounds.
Industry: Its potential as a siderophore-mediated drug and other applications are being explored.
Wirkmechanismus
The precise mechanism by which 4-Cyclopropyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.
Eigenschaften
Molekularformel |
C11H17N5 |
|---|---|
Molekulargewicht |
219.29 g/mol |
IUPAC-Name |
4-cyclopropyl-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H17N5/c12-10-13-9(8-4-5-8)14-11(15-10)16-6-2-1-3-7-16/h8H,1-7H2,(H2,12,13,14,15) |
InChI-Schlüssel |
CNSNYWYRKBIDDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


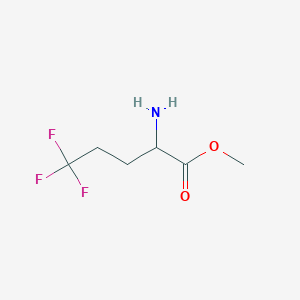
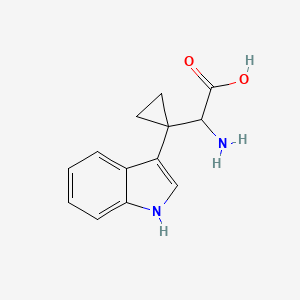
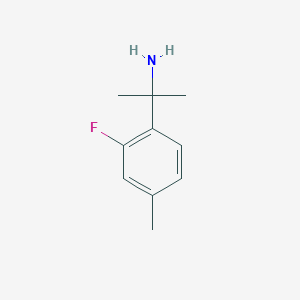
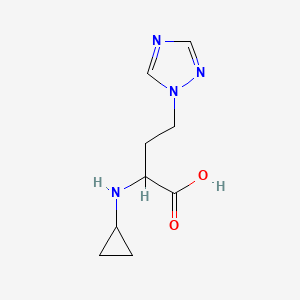
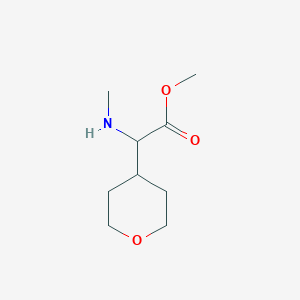
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
